molecular formula C8H6F3N3 B1293762 5-(Trifluoromethyl)-1H-indazol-3-amine CAS No. 2250-53-5

5-(Trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1293762
CAS RN: 2250-53-5
M. Wt: 201.15 g/mol
InChI Key: ZXZTZRVCWTWKCH-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-indazol-3-amine is a compound that is structurally related to various heterocyclic compounds synthesized for different applications, including medicinal chemistry and agricultural chemistry. Although the provided papers do not directly discuss 5-(Trifluoromethyl)-1H-indazol-3-amine, they do provide insights into similar compounds that can help infer the properties and synthesis of the target compound.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of fluorinated reagents. For instance, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones is achieved through the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride, suggesting that similar methods could potentially be applied to synthesize 5-(Trifluoromethyl)-1H-indazol-3-amine . Additionally, the use of ruthenium-catalyzed cycloaddition indicates the potential for metal-catalyzed reactions in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray crystallography. For example, the crystal structure of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles and other triazole derivatives has been determined, providing information on bond angles, dihedral angles, and intermolecular interactions . These data are crucial for understanding the three-dimensional conformation of such molecules, which is important for their biological activity.

Chemical Reactions Analysis

The reactivity of similar compounds includes reactions with primary amines, as seen in the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The reactions can be influenced by the steric and electronic properties of the substituents, as well as the reaction conditions such as temperature and solvent . These insights can be extrapolated to predict the reactivity of 5-(Trifluoromethyl)-1H-indazol-3-amine in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. For example, the presence of trifluoromethyl groups is known to influence the lipophilicity and electronic properties of molecules . The crystallographic data provide insights into the density and molecular packing of these compounds, which are related to their physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Suzuki–Miyaura Cross-Coupling

    5-(Trifluoromethyl)-1H-indazol-3-amine derivatives are efficiently synthesized using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This reaction is notable for its application in microwave-assisted conditions, utilizing Pd(OAc)2 and RuPhos as the catalyst system. The process yields a variety of 3-aryl-1H-indazol-5-amine derivatives in good to excellent yields (Wang et al., 2015).

  • Crystal Structure Analysis

    The molecular structure of various NH-indazoles, including 5-(trifluoromethyl)-1H-indazol-3-amine, has been extensively studied. X-ray crystallography reveals details about their supramolecular structure, shedding light on hydrogen bonding and aromatic interactions. These analyses contribute to understanding the behavior of these compounds at a molecular level (Teichert et al., 2007).

Application in Pharmaceutical Research

  • Antitumor Activity

    Research indicates the synthesis and evaluation of 5-(trifluoromethyl)-1H-indazol-3-amine derivatives with potential antitumor activities. For instance, specific compounds synthesized from 5-(trifluoromethyl)-1H-indazol-3-amine showed inhibitory capacity against cancer cell lines, highlighting their significance in oncological research (Ji et al., 2018).

  • Photophysical Studies

    The photophysical properties of 5-(trifluoromethyl)-1H-indazol-3-amine and its derivatives are explored through spectroscopic and DFT studies. These studies are crucial in understanding the absorption, fluorescence, and electronic properties of these compounds, which can be relevant in developing new materials or pharmaceuticals (Rana & Chaudhary, 2021).

Safety And Hazards

The safety and hazards associated with trifluoromethyl compounds can vary depending on the specific compound. For instance, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The field of trifluoromethylation reactions is expected to see further improvements, enriching the community towards further development of agrochemical drugs .

properties

IUPAC Name

5-(trifluoromethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZTZRVCWTWKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177025
Record name 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI)
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Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-indazol-3-amine

CAS RN

2250-53-5
Record name 5-(Trifluoromethyl)-1H-indazol-3-amine
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Record name 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI)
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Record name 2250-53-5
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Synthesis routes and methods I

Procedure details

2-Fluoro-5-trifluoromethyl-benzonitrile (2.66 g) was dissolved in n-BuOH (51 ml) prior to the addition of NH2NH2.H2O (1.02 ml). The solution was heated to reflux for 30 min. After cooling to rt, the solution was concentrated and CH2Cl2 was added. The organic layer was washed with H2O, brine, dried, filtered, and concentrated in high vacuum to give 5-trifluoromethyl-1H-indazol-3-ylamine (2.25 g): 1H NMR (DMSO, δppm, 300 mHz) 5.70 (s, br, 2H), 7.40 (dd, 2H), 8.20 (s, 1H), 11.90 (s, br, 1H).
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2.66 g
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51 mL
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1.02 mL
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Synthesis routes and methods II

Procedure details

A solution of 8.0 g. of 2-bromo-5-trifluoromethylbenzonitrile, 3 ml. of 95% hydrazine and 40 ml. of ethanol is kept at 45°-50° C. for 30 hours. The solution is evaporated to dryness. The residue is treated with 100 ml. of 2 N hydrochloric acid, then stirred and heated to 95° C. On cooling the aqueous layer is decanted off and treated with sodium acetate to near neutrality. The precipitate is isolated by filtration and recrystallized from benzene to yield 3-amino-5-trifluoromethylindazole, M.P. 122°-123° C.
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Synthesis routes and methods III

Procedure details

Analogously to Example 46, 0.05 mol of 3-amino-5-trifluoromethylindazole and 0.05 mol of ethyl isocyanate in 100 ml of pyridine give 3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide (melting point: 131°-132° C; 47% of theory) in 1 hour at 10°-15° C.
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
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100 mL
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Synthesis routes and methods IV

Procedure details

Analogously to Example 1, 0.1 mol of 3-amino-5trifluoromethyl-indazole in 50 ml of pyrocarbonic acid dimethyl ester gives 3-amino-5-trifluoromethylindazole-indazole-2-carboxylic acid methyl ester (melting point: 164°-165° C; 64% of theory) in 2 hours at 50° C.
Name
3-amino-5-trifluoromethylindazole indazole-2-carboxylic acid methyl ester
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50 mL
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Synthesis routes and methods V

Procedure details

Into a 50 mL round-bottom flask, was placed a solution of 3-chloro-6-(trifluoromethyl)picolinonitrile (as prepared in the previous step, 200 mg, 0.97 mmol, 1.00 equiv) in ethanol (15 mL) and NH2NH2.H2O (145 mg, 2.90 mmol, 3.00 equiv). The reaction mixture was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum and purified by silica gel column chromatography with dichloromethane/methanol (100:1) to give 5-(trifluoromethyl)-1H-indazol-3-amine as a yellow solid. LC-MS-(ES, m/z) 203[M+H]
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Liu, J Zhou, J Lin, Z Zhang, S Wu… - The Journal of Organic …, 2021 - ACS Publications
A straightforward and novel controllable site-selective construction of 2- and 4-substituted pyrimido[1,2-b]indazole from 3-aminoindazoles and ynals has been developed. The high …
Number of citations: 16 pubs.acs.org
M Bollenbach, C Lugnier, M Kremer, E Salvat… - European Journal of …, 2019 - Elsevier
Neuropathic pain is a chronic pain caused by a lesion or disease affecting the somatosensory nervous system. To date, no specific treatment has been developed to cure this pain. …
Number of citations: 17 www.sciencedirect.com

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